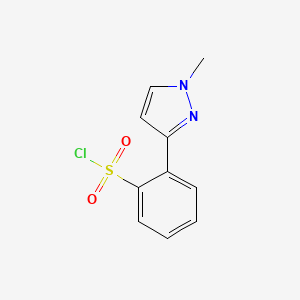![molecular formula C29H27N5O4S B2915257 N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959499-02-6](/img/structure/B2915257.png)
N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H27N5O4S and its molecular weight is 541.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Studies and Co-crystal Formation
Research on quinazolinone derivatives has included structural studies, highlighting the formation of co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These studies reveal the intricacies of molecular interactions and crystal engineering, offering a basis for understanding the structural properties of complex molecules like the one (Karmakar, A., Kalita, D., & Baruah, J., 2009).
Synthesis and Analgesic Activities
Quinazolinone rings, known for their diverse biological activities, have been synthesized and evaluated for their analgesic properties. Studies have demonstrated significant analgesic activity in compounds containing quinazolinone structures, underlining the potential therapeutic applications of these molecules (Osarumwense Peter Osarodion, 2023).
Anticancer and Antimicrobial Properties
The synthesis of quinazolinone derivatives has also been geared towards exploring their anticancer and antimicrobial properties. Notably, some derivatives have shown moderate therapeutic effects in suppressing tumor growth in mice models, indicating their potential in antitumor applications (Markosyan, A., Akalyan, Kh. S., Arsenyan, F., Sukasyan, R. S., & Garibdzhanyan, B. T., 2008). Additionally, synthesized compounds have been evaluated for their antimicrobial activities, providing insights into their potential as novel therapeutic agents against various microbial infections.
Antiviral and Antioxidant Evaluation
The potential antiviral activities of related compounds, synthesized through innovative methods such as microwave irradiation, have been investigated, revealing their effectiveness against specific viral pathogens. This highlights the versatility of quinazolinone derivatives in addressing a range of biological targets (Luo, H., Hu, D., Wu, Jian, He, Ming, Jin, Linhong, Yang, Song, & Song, B., 2012). Furthermore, the antioxidant properties of these compounds have been systematically evaluated, identifying specific derivatives with significant antioxidant potential, which is crucial for mitigating oxidative stress-related pathologies (Mravljak, Janez, Slavec, L., Hrast, M., & Sova, M., 2021).
Propiedades
IUPAC Name |
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4S/c1-38-21-11-7-10-20(16-21)31-26(36)18-39-29-33-23-13-6-5-12-22(23)27-32-24(28(37)34(27)29)17-25(35)30-15-14-19-8-3-2-4-9-19/h2-13,16,24H,14-15,17-18H2,1H3,(H,30,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXAXABECXGGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


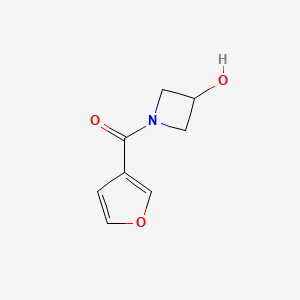
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)
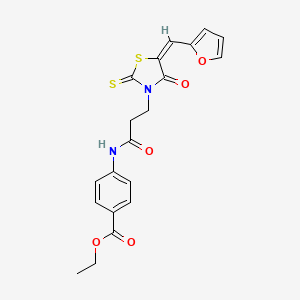
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)
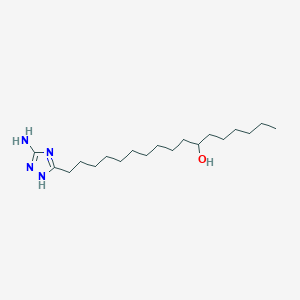
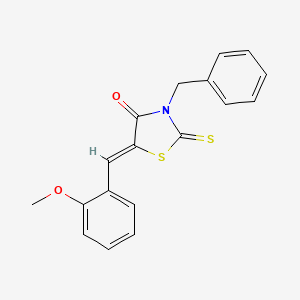
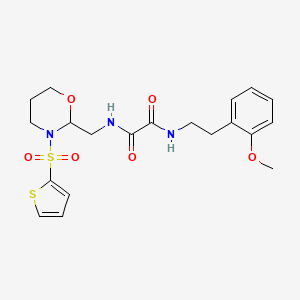
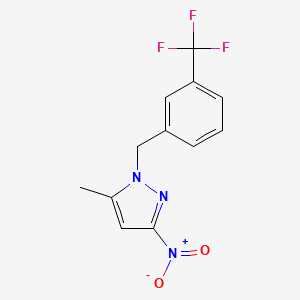
![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)
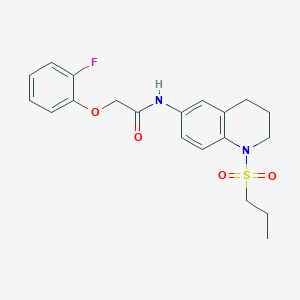
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)
